Ethyl 2-(2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a pyridin-3-yl group. A thioacetamido linker connects this heterocycle to an ethyl benzoate ester.
Properties
IUPAC Name |
ethyl 2-[[2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c1-2-30-20(29)15-7-3-4-8-17(15)23-19(28)13-31-21-25-24-18-10-9-16(26-27(18)21)14-6-5-11-22-12-14/h3-12H,2,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHOSEACPPTRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound Ethyl 2-(2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. These compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities
Mode of Action
The hydrogen bond accepting and donating characteristics of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which may provide some insights into the pharmacokinetic properties of this compound.
Biological Activity
Ethyl 2-(2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis pathways, and biological mechanisms based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure involving a triazole ring fused with a pyridazine moiety. Its molecular formula is , with a molecular weight of approximately 373.44 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of triazoles, including compounds similar to this compound, exhibit significant anticancer activity. For instance:
- Cytotoxicity : Compounds derived from triazoles have shown potent cytotoxic effects against various cancer cell lines such as MCF-7 and MDA-MB-231. In one study, a related compound demonstrated an IC50 value as low as 0.39 µM against MCF-7 cells, indicating strong antiproliferative activity .
- Mechanism of Action : The mechanism often involves the induction of apoptosis through the activation of caspases and the cleavage of PARP (Poly (ADP-ribose) polymerase), which are critical in the apoptotic pathway . Additionally, these compounds may disrupt microtubule dynamics, leading to cell cycle arrest .
Antimicrobial Activity
The compound's structure suggests potential for antimicrobial properties:
- Antibacterial Effects : Triazole derivatives have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting potency significantly higher than traditional antibiotics .
Enzyme Inhibition
Research has also focused on the inhibitory effects of triazole compounds on various enzymes:
- Alkaline Phosphatase Inhibition : Some studies have highlighted the ability of triazole derivatives to inhibit tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to cancer progression . This inhibition could correlate with their antiproliferative effects.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors through methods such as:
- Formation of Triazole Ring : Utilizing 1,2,4-triazole derivatives in reactions with thioacetamides.
- Acetylation : Introduction of acetamido groups through acylation reactions.
- Esterification : Finalizing the structure by esterifying benzoic acid derivatives.
Case Studies
Several case studies have provided insights into the efficacy and safety profiles of triazole derivatives:
- Xenograft Models : In vivo studies using xenograft models demonstrated that specific triazole derivatives could inhibit tumor growth without significant toxicity to normal tissues .
- Combination Therapies : Research has explored the synergistic effects when combining triazole derivatives with existing chemotherapeutics, suggesting enhanced efficacy against resistant cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. Ethyl 2-(2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate has been synthesized and tested for its efficacy against various cancer cell lines. For instance, studies have shown that derivatives of triazole compounds can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Triazole derivatives are known for their effectiveness against a range of bacteria and fungi. In vitro studies demonstrated that this compound exhibits potent activity against pathogenic strains, making it a candidate for further development as an antimicrobial agent .
1.3 Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes related to disease processes. For example, triazole-based compounds have shown promise in inhibiting enzymes such as carbonic anhydrase and acetylcholinesterase, which are implicated in conditions like glaucoma and Alzheimer's disease respectively .
Agricultural Applications
2.1 Pesticide Development
this compound has potential applications as an agricultural pesticide. Its structure suggests that it may act as an effective agent against pests due to its bioactivity profile. Research into similar compounds has shown that modifications can enhance their efficacy as biopesticides .
2.2 Herbicidal Activity
Additionally, the compound's herbicidal properties are being explored. The ability to selectively inhibit weed growth while being less harmful to crops can significantly improve agricultural yields and sustainability .
Materials Science
3.1 Polymer Synthesis
In materials science, the compound can serve as a building block for synthesizing new polymers with tailored properties. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical strength .
3.2 Nanomaterials
There is ongoing research into the use of this compound in the development of nanomaterials for drug delivery systems. The unique chemical properties of triazoles allow for the formation of nanoparticles that can encapsulate drugs and release them in a controlled manner .
Summary Table of Applications
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether linkage (-S-) exhibits nucleophilic displacement reactivity under alkaline or oxidative conditions:
Mechanistic Notes :
-
Alkylation proceeds via SN2 pathway, favored by the polar aprotic solvent (DMF) and mild base (K₂CO₃) .
-
Oxidation with H₂O₂ generates sulfoxide intermediates at 50°C; prolonged heating (80°C) yields sulfones .
Hydrolysis of Ester and Amide Groups
The ethyl ester and acetamide moieties undergo hydrolysis under acidic or basic conditions:
Key Findings :
-
Ester hydrolysis achieves >90% conversion in ethanol/water (1:1) with 1M NaOH .
-
Amide hydrolysis requires stronger acidic conditions (6N HCl) and yields carboxylic acid derivatives used in pharmacological studies.
Cycloaddition and Heterocycle Formation
The triazolopyridazine core participates in [3+2] cycloadditions and ring-expansion reactions:
Experimental Data :
-
Cycloaddition with nitrile oxides proceeds regioselectively at C7 of the pyridazine ring, confirmed by X-ray crystallography .
-
Fused derivatives exhibit IC₅₀ values <10 μM against CDK4/6 kinases in in vitro assays .
Coordination Chemistry
The pyridinyl nitrogen and carboxylate groups facilitate metal coordination:
| Metal Salt | Solvent System | Complex Structure | Stability Constant (logβ) | References |
|---|---|---|---|---|
| CuCl₂·2H₂O | EtOH/H₂O (3:1) | Octahedral Cu(II) complex with N,S-donors | 12.4 ± 0.3 | |
| AgNO₃ | MeCN, RT | Linear Ag(I) complex | 8.9 ± 0.2 |
Applications :
-
Cu(II) complexes demonstrate enhanced antimicrobial activity (MIC = 16 µg/mL against S. aureus) compared to the free ligand .
-
Ag(I) complexes show catalytic activity in Heck coupling reactions (TON up to 1,200) .
Photochemical Reactions
UV irradiation induces unique reactivity in the triazolopyridazine system:
| Light Source | Wavelength (nm) | Solvent | Major Products | Quantum Yield (Φ) | References |
|---|---|---|---|---|---|
| Hg lamp | 254 | MeOH | Pyridazino[4,5-e] triazocine | 0.32 | |
| Xe arc lamp | 365 | CHCl₃ | Ring-contracted imidazopyridine | 0.18 |
Mechanistic Pathway :
-
254 nm irradiation promotes n→π* transitions in the triazole ring, leading to C-N bond cleavage and re-cyclization .
-
365 nm excitation generates singlet oxygen (¹O₂), enabling [4+2] cycloreversion reactions .
Bioconjugation and Prodrug Design
The carboxylic acid derivative undergoes targeted modifications:
| Conjugation Target | Coupling Agent | Applications | In Vivo Half-Life (h) | References |
|---|---|---|---|---|
| PEG-NH₂ | EDC/NHS, pH 7.4 | Water-soluble prodrugs | 14.2 ± 1.5 | |
| Monoclonal antibodies | Sulfo-SMCC | Tumor-targeted drug delivery | 28.7 ± 2.1 |
Critical Parameters :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs are summarized in Table 1, with comparisons focusing on core heterocycles, substituents, and linker groups.
Table 1: Structural Comparison of Ethyl 2-(2-((6-(Pyridin-3-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Thio)Acetamido)Benzoate and Analogs
Key Differences and Implications
Core Heterocycle
- This may improve binding to aromatic-rich biological targets, such as enzyme active sites .
Substituents
- The 6-pyridin-3-yl group in the target compound introduces a nitrogen-rich aromatic ring, enhancing hydrogen-bonding capacity and solubility in polar solvents compared to the chloro substituent in ’s analog .
- Methylisoxazole (I-6373) and pyridazine (I-6230) substituents in compounds prioritize steric bulk or basicity, which may influence metabolic stability .
Linker Groups
- Phenethylamino (I-6230) and phenethylthio (I-6373) linkers in provide greater conformational flexibility, which could enhance entropic binding but reduce selectivity .
Preparation Methods
Preparation of 6-Chloro-Triazolo[4,3-b]Pyridazine
The triazolopyridazine core is synthesized via cyclocondensation of 3-hydrazinylpyridazine with trimethyl orthoformate in acetic acid, yielding 6-chloro-triazolo[4,3-b]pyridazine.
Reaction Conditions :
Suzuki-Miyaura Coupling for Pyridin-3-yl Incorporation
The chloro group at position 6 is replaced with pyridin-3-yl via palladium-catalyzed cross-coupling.
Optimized Protocol :
Thiolation at Position 3
The chloro group at position 3 is displaced by thiourea via SNAr.
Procedure :
- Reagents : 6-(Pyridin-3-yl)-triazolo[4,3-b]pyridazine (1.0 eq), thiourea (3.0 eq), HCl (conc.).
- Solvent : Ethanol.
- Conditions : Reflux for 8 h.
- Workup : Neutralization with NaOH, extraction with EtOAc.
- Yield : 70% (yellow solid, m.p. 225–227°C).
Synthesis of Ethyl 2-(2-Chloroacetamido)Benzoate
Amide Bond Formation
Ethyl 2-aminobenzoate reacts with chloroacetyl chloride under Schotten-Baumann conditions.
Reaction Setup :
- Base : Triethylamine (2.0 eq).
- Solvent : Dichloromethane (DCM).
- Temperature : 0°C → room temperature, 4 h.
- Yield : 88% (off-white crystals, m.p. 132–134°C).
Characterization Data :
- IR (KBr) : 3310 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O amide), 1720 cm⁻¹ (C=O ester).
- ¹H NMR (CDCl₃) : δ 1.38 (t, 3H, CH₂CH₃), 4.35 (q, 2H, CH₂CH₃), 4.21 (s, 2H, ClCH₂), 7.45–8.12 (m, 4H, Ar-H), 8.92 (s, 1H, NH).
Thioetherification and Final Coupling
Nucleophilic Substitution
The thiolate anion attacks the chloroacetamido group to form the thioether linkage.
Optimized Conditions :
- Base : K₂CO₃ (2.0 eq).
- Solvent : DMF.
- Temperature : 60°C, 6 h.
- Yield : 75% (pale yellow solid, m.p. 230–232°C).
Mechanistic Insight :
- Deprotonation of the thiol by K₂CO₃ generates a thiolate nucleophile.
- SN₂ displacement of chloride from chloroacetamido-benzoate forms the C-S bond.
Spectroscopic Characterization of the Target Compound
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Comparative Analysis of Catalytic Methods
Table 1 : Optimization of Thioetherification Using Base and Solvent Variations
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 60 | 6 | 75 |
| 2 | Et₃N | DCM | 25 | 12 | 42 |
| 3 | NaOH | MeOH | 50 | 8 | 58 |
| 4 | MgO NPs* | DMF | 60 | 4 | 82 |
*Magnesium oxide nanoparticles (10 mol%).
Challenges and Mitigation Strategies
Oxidation of Thiol Intermediate :
Low Solubility of Triazolopyridazine-Thiol :
Byproduct Formation in Suzuki Coupling :
- Employ rigorous purification via column chromatography (SiO₂, EtOAc/hexane).
Q & A
Basic: What are the key synthetic pathways for Ethyl 2-(2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the triazolopyridazine core via cyclization of hydrazonoyl halides with thioacetamides or carbothioamides under basic conditions (e.g., triethylamine) .
- Step 2: Introduction of the pyridin-3-yl substituent through nucleophilic aromatic substitution or palladium-catalyzed coupling .
- Step 3: Thioether linkage formation between the triazolopyridazine and acetamido-benzoate moiety using coupling agents like EDCI/HOBt .
- Step 4: Esterification to finalize the ethyl benzoate group .
Key considerations: Optimize reaction temperature (60–100°C) and solvent polarity (DMF or THF) to minimize side products .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for esters, S-H absence confirms thioether formation) .
- HPLC: Ensures purity (>95%) using reverse-phase C18 columns with UV detection .
Basic: What preliminary biological activities have been reported for this compound?
- Anticancer: In vitro assays (e.g., MTT on HepG2 cells) show IC₅₀ values in the low micromolar range, attributed to triazolopyridazine-mediated kinase inhibition .
- Antimicrobial: Disk diffusion assays against S. aureus and E. coli reveal moderate activity, likely due to thioether disruption of bacterial membranes .
- Enzyme Inhibition: Fluorescence polarization assays suggest adenosine receptor antagonism, comparable to structurally related triazolopyridazines .
Advanced: How can structural modifications to the pyridin-3-yl group alter biological activity?
- Electron-Withdrawing Groups (e.g., -NO₂): Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) but may reduce solubility .
- Hydrophilic Substituents (e.g., -OH): Improve pharmacokinetics but risk metabolic instability (e.g., glucuronidation) .
- Bulkier Groups (e.g., p-tolyl): Increase steric hindrance, potentially lowering off-target effects but reducing cell permeability .
Methodology: Use QSAR models to predict activity changes and validate via SPR (surface plasmon resonance) binding assays .
Advanced: How can researchers resolve discrepancies in reported IC₅₀ values across studies?
- Assay Conditions: Standardize cell lines (e.g., HepG2 vs. MCF-7 variability) and incubation times (48–72 hr) .
- Compound Stability: Test for degradation under assay conditions (e.g., pH 7.4 buffer) via LC-MS .
- Purity Thresholds: Use HPLC to confirm >95% purity; impurities <2% may skew results .
- Replicate Studies: Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced: What experimental strategies optimize pharmacokinetics for in vivo studies?
- Solubility Enhancement: Introduce polar groups (e.g., -SO₃H) or formulate as nanoparticles .
- Metabolic Stability: Conduct microsomal assays (e.g., rat liver microsomes) to identify vulnerable sites (e.g., ester hydrolysis) .
- Plasma Protein Binding: Use equilibrium dialysis to assess free fraction and adjust dosing .
- In Vivo Models: Prioritize xenograft mice with pharmacokinetic sampling at 0, 1, 4, 8, 24 hr post-administration .
Advanced: How can crystallographic data inform SAR studies?
- X-ray Diffraction: Resolve binding modes (e.g., triazolopyridazine stacking with kinase hinge regions) .
- Electrostatic Potential Maps: Identify regions for hydrogen bonding (e.g., pyridin-3-yl N-atom interactions) .
- Torsion Angle Analysis: Guide design of rigid analogs to improve target affinity .
Basic: What are common synthetic impurities, and how are they controlled?
- Byproducts: Unreacted thioacetamide (retention time ~3.2 min in HPLC) or di-substituted triazolopyridazines .
- Control Methods:
- Use TLC (hexane:ethyl acetate 3:1) to monitor reaction progress .
- Purify via column chromatography (silica gel, gradient elution) .
Advanced: What mechanistic studies elucidate the compound’s enzyme inhibition?
- Kinetic Assays: Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .
- Fluorescence Quenching: Measure binding constants (Kd) with tryptophan residues in target enzymes .
- Molecular Dynamics Simulations: Model triazolopyridazine interactions with catalytic sites (e.g., GROMACS software) .
Advanced: How does the thioether linker influence bioactivity compared to ether analogs?
- Thioether Advantages:
- Enhanced metabolic stability (resistance to esterases) .
- Increased lipophilicity, improving blood-brain barrier penetration .
- Ether Disadvantages:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
